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The table below summarizes the activity of PbTx-3 and several characterized derivatives based on single

sodium channel modulation studies in rat sensory neurons [1].

Toxin / Derivative
Core Structural
Modification

Key Effects on Voltage-Gated
Sodium Channels

Relative Potency
/ Affinity
Compared to
PbTx-3

PbTx-3
(Brevetoxin-3)

Reference compound
(Full 11-ring polyether,

A-ring lactone, specific
side chain)

Shifts activation to more
negative potentials; inhibits

inactivation; prolongs mean
open time; induces sub-

conductance states [1].

Reference (Full
activity)

PbTx-6 Not specified in detail Modulates channel kinetics Less potent [1]

2,3,41,43-
Tetrahydro-PbTx-
3

Hydrogenation (addition
of hydrogen atoms) at

specific positions

Modulates channel kinetics Less potent [1]

2,3,27,28,41,43-
Hexahydro-PbTx-
3

More extensive

hydrogenation

Modulates channel kinetics Less potent [1]
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Toxin / Derivative
Core Structural
Modification

Key Effects on Voltage-Gated
Sodium Channels

Relative Potency
/ Affinity
Compared to
PbTx-3

2,3-Dihydro-PbTx-
3 A-ring diol

Hydrogenation of A-ring

and conversion of
lactone to diol

Specifically induces sub-

conductance states; knocks out
longer mean open time and

inhibition of inactivation [1] [2].

Less potent [1]

α-Naphthoyl-
PbTx-3

Large, bulky

modification at the K-
ring side chain

Binds to the receptor but does

not open channels; acts as a
competitive antagonist of PbTx-3

[3].

Binds but lacks

efficacy;
antagonistic

activity [3].

Benzoyl-PbTx-3 Addition of a benzoyl

group

Elicits Na+ channel openings

during steady-state
depolarizations [3].

Not specified

Experimental Protocols for Key Findings

The comparative data in the table above is primarily derived from single-channel, cell-attached patch-

clamp recordings [1] [3].

Cell Preparation: Neurons are dissociated from neonatal rat nodose ganglia.

Recording: The patch-clamp electrode (pipette) is attached to a neuron. The pipette solution contains
the toxin or derivative to be tested. The cell membrane is held at a steady depolarized potential (e.g.,

-50 mV).
Measurement: Researchers record the activity of single, tetrodotoxin (TTX)-sensitive sodium

channels, observing changes in opening and closing kinetics, as well as current amplitude [1].
Antagonist Testing: For derivatives like α-Naphthoyl-PbTx-3, the experimental design involves pre-

application or co-application with the active PbTx-3 to observe the blockade of PbTx-3's typical
effects [3].

Mechanism of Action and Derivative Design
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The following diagram illustrates how the structure of a fully active brevetoxin relates to its function and

guides the design of derivatives.

Key Structural Features of Active Brevetoxins

Head (A-ring lactone) Spacer Region (Rings B-G)

Tail (Rings H-K)
Rigid Structure

Functional Consequence

Essential for
full activity

Modification reduces
potency K-ring Side Chain Modification can increase

affinity or alter effects

Critical for pharmacological
properties

Derivative Outcome

Reduced Potency
(e.g., PbTx-6, Hydrogenated derivatives)

Altered Activity Profile
(e.g., A-ring diol: only sub-conductance)

Loss of Agonist Function
Become Antagonists

(e.g., α-Naphthoyl-PbTx-3)

Click to download full resolution via product page

Research Status and Further Information
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Research Focus Shift: The search results indicate that recent research (post-2019) has shifted

focus. Contemporary studies often investigate brevenal (a natural brevetoxin antagonist) [4], the
development of aptamer-based biosensors for toxin detection [5], or detailed mapping of the

brevetoxin binding site on sodium channels [6].
Limited Recent Data on Derivatives: The most detailed functional data on the specific

truncated/modified derivatives listed in the table come from the 1998 and 2000 studies [1] [3]. More
recent papers may not have revisited these particular compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Brevetoxin-3 (PbTx-3) and its derivatives modulate single ... [pubmed.ncbi.nlm.nih.gov]

2. Natural and Derivative Brevetoxins - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

3. Brevetoxin derivatives that inhibit toxin activity [sciencedirect.com]

4. Brevetoxin versus Brevenal Modulation of Human Nav1 ... [mdpi.com]

5. Brevetoxin Aptamer Selection and Biolayer Interferometry ... [mdpi.com]

6. Molecular Determinants of Brevetoxin Binding to Voltage- ... [mdpi.com]

To cite this document: Smolecule. [Comparative Activity of PbTx-3 and Its Derivatives]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b624133#pbtx-3-truncated-

derivative-activity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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